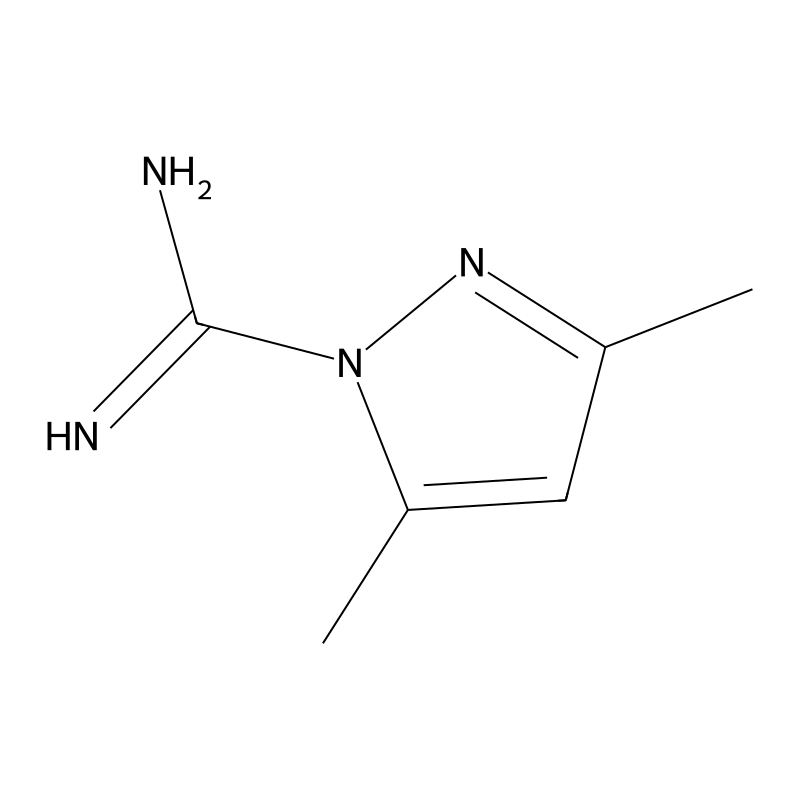

3,5-Dimethylpyrazole-1-carboxamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

3,5-Dimethylpyrazole-1-carboxamidine has been synthesized and characterized by various research groups, with reports detailing different synthetic approaches and characterization methods. These studies provide valuable information on the feasibility of obtaining this compound and its basic properties relevant for further investigation. [, ]

Potential Biological Activities:

Research suggests that 3,5-Dimethylpyrazole-1-carboxamidine may possess certain biological activities, although the specific mechanisms and applications are still under exploration.

- Antimicrobial activity: Studies have shown that the compound exhibits some degree of antimicrobial activity against various bacterial and fungal strains. [] Further research is needed to determine the effectiveness and selectivity of this activity against specific pathogens.

- Enzyme inhibition: Some studies have investigated the potential of 3,5-Dimethylpyrazole-1-carboxamidine to inhibit certain enzymes, suggesting its possible role in modulating specific biological processes. [] However, more research is required to understand the specific enzymes targeted and their relevance to potential therapeutic applications.

3,5-Dimethylpyrazole-1-carboxamidine is a chemical compound with the formula C₆H₁₀N₄. It consists of a pyrazole ring substituted with two methyl groups at the 3 and 5 positions, and a carboxamidine functional group at the 1 position. This compound is notable for its potential applications in various fields, including agriculture and pharmaceuticals, due to its unique structural properties.

The biological activity of 3,5-dimethylpyrazole-1-carboxamidine has been explored in several studies. It exhibits potential antifungal and antibacterial properties, making it a candidate for pharmaceutical applications. Its activity is attributed to its ability to interfere with cellular processes in target organisms. Furthermore, it has been investigated for its effects on enzyme inhibition, which could have implications in drug design .

Several synthesis methods have been developed for 3,5-dimethylpyrazole-1-carboxamidine:

- Condensation Reactions: One method involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline conditions .

- Hydrolysis and Decarboxylation: Another approach includes the hydrolysis of 1-carbamido or 1-carboxamidine derivatives followed by decarboxylation .

- Metal Complex Formation: The synthesis of metal complexes involving this compound has also been reported, showcasing its versatility as a ligand .

3,5-Dimethylpyrazole-1-carboxamidine finds applications in various domains:

- Agriculture: It is used as a fungicide and herbicide due to its biological activity against certain pathogens.

- Pharmaceuticals: Its potential as an antimicrobial agent makes it valuable in drug development.

- Coordination Chemistry: The ability to form stable complexes with metals opens avenues for research in materials science and catalysis.

Interaction studies have primarily focused on the complexation behavior of 3,5-dimethylpyrazole-1-carboxamidine with transition metals like copper(II). These studies reveal that the nature of the anion involved significantly influences the stability and geometry of the resulting metal complexes. For instance, different ligands can lead to variations in coordination geometries ranging from square planar to tetrahedral configurations .

Several compounds share structural similarities with 3,5-dimethylpyrazole-1-carboxamidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethylpyrazole | Pyrazole ring with two methyl groups | Basic structure; serves as a precursor |

| 1-Carboxamide-3,5-dimethylpyrazole | Carboxamide group instead of carboxamidine | Exhibits different reactivity patterns |

| 4-Acetyl-3-amino-5-methylpyrazole | Acetyl and amino substitutions | Different functional groups affecting reactivity |

| 3-Methyl-1-thiocarboxamide pyrazole | Thiocarboxamide instead of carboxamidine | Unique reactivity due to sulfur presence |

The uniqueness of 3,5-dimethylpyrazole-1-carboxamidine lies in its specific combination of methyl substitutions and carboxamidine functionality, which enhances its biological activity compared to similar compounds.

Classical Synthesis Using Acetylacetone and Hydrazine Hydrate

The classical synthesis of 3,5-dimethylpyrazole-1-carboxamidine relies on the well-established Knorr pyrazole synthesis methodology, which employs acetylacetone and hydrazine hydrate as primary starting materials [8] [13]. This fundamental approach involves the initial formation of the 3,5-dimethylpyrazole core through cyclocondensation, followed by subsequent functionalization to introduce the carboxamidine group [6] [11].

The traditional synthesis commences with the reaction of acetylacetone and hydrazine hydrate under controlled conditions [9]. Research has demonstrated that this reaction proceeds most efficiently in aqueous medium at temperatures ranging from 15 to 50 degrees Celsius [6] [12]. The reaction mechanism involves the nucleophilic attack of hydrazine on the carbonyl groups of acetylacetone, leading to cyclization and subsequent dehydration to form the pyrazole ring [8] [19].

A comprehensive study revealed that using water as the solvent provides optimal results, achieving yields exceeding 90 percent with reaction times of approximately 3 hours [6]. The process typically employs glacial acetic acid as a catalyst, which facilitates the cyclization process by protonating the dicarbonyl compound and making it more electrophilic toward hydrazine attack [6] [11]. Temperature control emerges as a critical parameter, with optimal conditions maintained at 50 degrees Celsius to prevent product decomposition while ensuring complete conversion [6] [12].

The following table summarizes the key parameters for classical synthesis approaches:

| Synthetic Method | Starting Materials | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Catalyst |

|---|---|---|---|---|---|---|

| Knorr Pyrazole Synthesis | Acetylacetone + Hydrazine Hydrate | Various (water, alcohols, amines) | 0-120 | Variable | >70 | Acid (formic, acetic, sulfuric, etc.) |

| Conventional Heating in Water | Methyl Ethyl Diketone + Hydrazine Hydrate | Water | 50 | 3 hours | >90 | Glacial acetic acid |

| Continuous Tubular Reactor | Acetylacetone + Hydrazine Hydrate (20-80%) | Solvent-free | Controlled via circulation | 10 seconds | 100 (conversion) | None |

| Glacial Acetic Acid Catalysis | Acetylacetone + Hydrazine Hydrate | Water | 15 | 2 hours | 95 | None (basic hydrazine) |

Recent investigations have explored continuous production methodologies using tubular reactors, which significantly reduce reaction times from hours to seconds while maintaining quantitative conversion rates [12]. This approach utilizes metering pumps to control the flow rates of acetylacetone and hydrazine hydrate, with molar ratios maintained between 1:1.05 and 1:1.15 for optimal results [12]. The continuous process offers advantages in terms of safety, particularly when handling hydrazine hydrate, and enables precise control over reaction parameters [12].

Catalytic Optimization: Acid-Catalyzed Cyclocondensation

The development of catalytic systems for pyrazole synthesis has witnessed significant advancement through the implementation of various acid catalysts that enhance reaction efficiency and selectivity [14] [15] [16]. Acid-catalyzed cyclocondensation represents a cornerstone methodology for accessing substituted pyrazoles, including 3,5-dimethylpyrazole derivatives [16] [19].

Lewis acid catalysis has emerged as a particularly effective approach for pyrazole synthesis [14] [15]. Studies have demonstrated that samarium trichloride, copper triflate, and iron triflate serve as highly efficient catalysts for the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives [14] [15]. These catalysts operate under moderate temperatures ranging from 60 to 120 degrees Celsius and provide excellent yields of 70 to 99 percent with high regioselectivity [14] [15].

Brønsted acid catalysis offers an alternative pathway with distinct advantages in terms of recyclability and mild reaction conditions [15] [17]. Sulfuric acid supported on silica, scandium triflate, and sulfamic acid have been successfully employed as catalysts for pyrazole formation [15]. These systems typically operate under reflux conditions in polar solvents and achieve yields ranging from 80 to 95 percent [15] [17].

Heterogeneous catalysis has gained prominence due to its alignment with green chemistry principles [21] [23]. Montmorillonite K10 clay and cerium oxide supported on silica represent exemplary heterogeneous catalysts for pyrazole synthesis [21] [23]. These systems enable solvent-free or aqueous reaction conditions while maintaining high catalytic activity and product selectivity [21] [23]. The heterogeneous nature facilitates catalyst recovery and reuse, contributing to the overall sustainability of the synthetic process [21] [23].

The following table presents a comprehensive overview of catalytic optimization strategies:

| Catalyst Type | Specific Catalysts | Reaction Conditions | Advantages | Typical Yields (%) |

|---|---|---|---|---|

| Lewis Acids | SmCl₃, Cu(OTf)₂, Fe(OTf)₃ | Moderate temperatures (60-120°C) | High regioselectivity, excellent yields | 70-99 |

| Brønsted Acids | H₂SO₄·SiO₂, Sc(OTf)₃, Sulfamic acid | Reflux conditions, polar solvents | Mild conditions, recyclable | 80-95 |

| Heterogeneous Catalysts | Montmorillonite K10, CeO₂/SiO₂ | Solvent-free or aqueous medium | Green chemistry approach | 85-92 |

| Transition Metal Catalysts | Iron-based, Palladium complexes | Ligand-free conditions | Broad substrate scope | 60-95 |

Transition metal catalysis has provided additional synthetic flexibility through the development of ligand-free reaction conditions [16] [18]. Iron-catalyzed regioselective cyclization processes have been reported to proceed under mild conditions while accommodating diverse substrate combinations [16]. These methodologies expand the synthetic scope and enable access to structurally complex pyrazole derivatives [16] [18].

Modern Approaches: Solvent-Free and Green Chemistry Techniques

Contemporary synthetic approaches for 3,5-dimethylpyrazole-1-carboxamidine synthesis have increasingly embraced green chemistry principles to minimize environmental impact while maintaining synthetic efficiency [22] [24] [25]. These methodologies encompass solvent-free conditions, alternative energy sources, and sustainable reaction media [22] [35] [37].

Microwave-assisted synthesis represents a significant advancement in pyrazole chemistry, offering rapid heating and energy-efficient reaction conditions [10] [24]. Research has demonstrated that microwave irradiation at 150 degrees Celsius for 5 to 30 minutes provides yields ranging from 80 to 95 percent [10] [24]. The microwave methodology offers several advantages including shortened reaction times, improved product purity, and reduced energy consumption compared to conventional heating methods [10] [24].

Ultrasonic irradiation provides an alternative green approach through cavitation effects that promote efficient mixing and reaction acceleration [10] [22]. This methodology operates at mild temperatures from room temperature to 100 degrees Celsius and achieves yields of 70 to 90 percent within minutes to hours [10] [22]. The ultrasonic approach eliminates the need for harsh reaction conditions while maintaining high synthetic efficiency [10] [22].

Solvent-free synthesis has gained considerable attention as a sustainable alternative to traditional solution-phase chemistry [23] [24] [37]. These methodologies employ solid-state reactions, grinding techniques, or neat reaction conditions to eliminate organic solvents entirely [23] [37]. Research has shown that solvent-free pyrazole synthesis can achieve yields of 82 to 95 percent while significantly reducing waste generation and environmental impact [23] [24].

The following table summarizes modern green chemistry approaches:

| Green Method | Key Features | Reaction Time | Temperature (°C) | Environmental Benefits | Typical Yields (%) |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, energy efficient | 5-30 minutes | 150 | Energy saving, reduced waste | 80-95 |

| Ultrasonic Irradiation | Cavitation effects, short reaction times | Minutes to hours | Room temperature to 100 | Mild conditions, green process | 70-90 |

| Solvent-Free Conditions | No organic solvents, solid-state reactions | 2-12 hours | 60-200 | No toxic solvents, atom economy | 82-95 |

| Ionic Liquids | Designer solvents, tunable properties | Variable | Variable | Recyclable, low toxicity | 85-92 |

| Continuous Flow Synthesis | Safe handling, telescoped reactions | Seconds to minutes | Elevated (controlled) | Minimal waste, safe operation | 60-90 |

Ionic liquids have emerged as designer solvents with tunable physicochemical properties that can be optimized for specific synthetic transformations [22] [35] [37]. These solvents offer advantages including negligible vapor pressure, thermal stability, and recyclability [22] [37]. Research has demonstrated that ionic liquid-mediated pyrazole synthesis achieves yields of 85 to 92 percent while providing opportunities for catalyst and solvent recovery [22] [35].

Continuous flow synthesis represents a paradigm shift toward automated and sustainable chemical production [36] [38]. This methodology enables safe handling of hazardous reagents, precise temperature control, and telescoped reaction sequences [36] [38]. Flow chemistry approaches have successfully demonstrated the synthesis of highly substituted pyrazoles with residence times measured in seconds to minutes while maintaining excellent product quality [36] [38].

Derivatization Strategies: Nitrate, Hydrochloride, and Complex Salts

The derivatization of 3,5-dimethylpyrazole-1-carboxamidine into various salt forms and complex derivatives represents a crucial aspect of synthetic chemistry that enhances solubility, stability, and biological activity [1] [26] [27]. These strategies encompass the formation of nitrate salts, hydrochloride salts, and metal complexes that expand the utility and application scope of the parent compound [1] [29] [32].

The nitrate salt derivative, 3,5-dimethylpyrazole-1-carboxamidine nitrate, possesses the molecular formula C₆H₁₁N₅O₃ and exhibits a molecular weight of 201.18 grams per mole [26] [27]. This derivative is prepared through controlled addition of nitric acid to the parent carboxamidine compound at room temperature [26] [27]. The nitrate salt demonstrates enhanced crystallinity and appears as white to light yellow crystalline powder with a decomposition melting point of 167 to 168 degrees Celsius [26] [27].

Spectroscopic characterization of the nitrate salt reveals distinctive features in proton nuclear magnetic resonance spectroscopy, with pyrazole ring protons appearing at chemical shifts between 6.1 and 6.3 parts per million, while methyl groups resonate at 2.1 to 2.3 parts per million [1] [28]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through quaternary carbon signals observed at 12.11, 15.24, and 43.62 parts per million [28].

The hydrochloride salt derivative represents another important class of carboxamidine salts with significant synthetic utility [29] [30] [31]. 1H-Pyrazole-1-carboxamidine hydrochloride, while structurally related, serves as a versatile reagent for guanylation reactions and peptide synthesis applications [29] [31]. This compound exhibits the molecular formula C₄H₇ClN₄ with a molecular weight of 146.58 grams per mole and melting point of 167 to 170 degrees Celsius [29] [30].

The following table presents comprehensive characterization data for key derivatives:

| Derivative | Molecular Formula | Molecular Weight (g/mol) | Physical Appearance | Melting Point (°C) | Spectroscopic Data |

|---|---|---|---|---|---|

| 3,5-Dimethylpyrazole-1-carboxamidine | C₆H₁₀N₄ | 138.17 | Crystalline solid | Not specified | IR: N-H stretch (~3300 cm⁻¹), C=N stretch |

| 3,5-Dimethylpyrazole-1-carboxamidine nitrate | C₆H₁₁N₅O₃ | 201.18 | White to light yellow crystalline powder | 167-168 (dec.) | ¹H NMR: Pyrazole ring proton at δ 6.1-6.3 ppm, methyl groups at δ 2.1-2.3 ppm |

| 3,5-Dimethylpyrazole-1-carboxamidine hydrochloride | C₆H₁₁ClN₄ | 174.63 | White to light yellow crystalline powder | Not specified | ¹³C NMR: Quaternary carbon signals at 12.11, 15.24, 43.62 ppm |

Metal complex formation represents a sophisticated derivatization strategy that exploits the coordinating properties of the carboxamidine functionality [2] [32]. Research has demonstrated successful complexation of 3,5-dimethylpyrazole-1-carboxamidine with various transition metals including cobalt(II), nickel(II), cadmium(II), and zinc(II) [2] [32]. These complexes exhibit diverse coordination geometries ranging from square planar to tetrahedral configurations depending on the metal center and ancillary ligands [2] [32].

Structural studies of metal complexes have revealed that the carboxamidine group functions as a bidentate ligand, coordinating through both nitrogen atoms of the guanidine moiety [2] [32]. Infrared spectroscopy and theoretical calculations have provided detailed insights into the bonding interactions and electronic structure of these coordination compounds [2] [32]. The metal complexes demonstrate enhanced thermal stability and modified solubility profiles compared to the parent carboxamidine compound [2] [32].

The derivatization strategies extend beyond simple salt formation to encompass protected derivatives that facilitate synthetic transformations [31]. N,N′-Di-Boc-1H-pyrazole-1-carboxamidine represents an important protected intermediate that enables selective reactions while maintaining the integrity of the carboxamidine functionality [31]. These protecting group strategies expand the synthetic utility of carboxamidine derivatives in complex molecule synthesis [31].

The following table summarizes key applications and properties of various derivatives:

| Application Area | Specific Uses | Key Properties | Research Focus |

|---|---|---|---|

| Pharmaceutical Intermediates | Synthesis of bioactive compounds with antifungal/antibacterial properties | Biological activity, synthetic versatility | Structure-activity relationships, medicinal chemistry |

| Coordination Chemistry | Formation of metal complexes with Co(II), Ni(II), Cd(II), Zn(II) | Ligand properties, structural characteristics | Structural studies, catalytic applications |

| Guanylation Reagents | Introduction of guanidine groups to amines | Reactivity towards nucleophiles, stability | Synthetic methodology development |

| Agricultural Chemistry | Potential applications in agrochemical development | Environmental impact, efficacy | Efficacy and environmental assessment |

The crystal structures of transition metal complexes containing 3,5-dimethylpyrazole-1-carboxamidine have provided fundamental insights into the coordination behavior and structural characteristics of this heterocyclic ligand. The most extensively studied crystallographic systems involve isomorphous cobalt and nickel complexes with the general formula Metal(C₆H₁₀N₄)₂(H₂O)₂₂, where the ligand acts as a bidentate chelating agent [1].

Both the cobalt and nickel complexes crystallize in the monoclinic crystal system with space group P2₁/n [1]. The crystallographic parameters reveal remarkably similar unit cell dimensions, with the cobalt complex exhibiting slightly larger cell parameters compared to the nickel analogue, consistent with the larger ionic radius of cobalt(II) relative to nickel(II). The unit cell volumes are 991.1(2) ų and 985.0(6) ų for the cobalt and nickel complexes, respectively [1].

Table 1: Crystallographic Data for 3,5-Dimethylpyrazole-1-carboxamidine Metal Complexes

| Parameter | Cobalt Complex Co(L)₂(H₂O)₂₂ | Nickel Complex Ni(L)₂(H₂O)₂₂ |

|---|---|---|

| Chemical formula | Co(C₆H₁₀N₄)₂(H₂O)₂₂ | Ni(C₆H₁₀N₄)₂(H₂O)₂₂ |

| Molecular weight (g/mol) | 495.32 | 495.10 |

| Crystal system | Monoclinic | Monoclinic |

| Space group | P2₁/n | P2₁/n |

| Temperature (K) | 120 | 120 |

| a (Å) | 9.1067(11) | 9.077(3) |

| b (Å) | 10.9344(13) | 10.866(4) |

| c (Å) | 10.4425(13) | 10.456(3) |

| β (°) | 107.602(2) | 107.251(15) |

| V (ų) | 991.1(2) | 985.0(6) |

| Z | 2 | 2 |

| Density (g/cm³) | 1.660 | 1.669 |

| μ (mm⁻¹) | 0.93 | 1.05 |

| R[F² > 2σ(F²)] | 0.027 | 0.026 |

| wR(F²) | 0.062 | 0.062 |

| S | 0.98 | 0.98 |

The molecular geometry reveals a distorted octahedral coordination environment around the central metal ion [1]. The transition metal is coordinated by four nitrogen atoms from two neutral bidentate 3,5-dimethylpyrazole-1-carboxamidine ligands in the equatorial plane, with two water molecules occupying the axial positions. The coordination occurs through the N₂ nitrogen of the pyrazole ring and the N₃ nitrogen of the carboxamidine group, forming five-membered chelate rings [1].

The cation exhibits centrosymmetric geometry with the transition metal located on an inversion center [1]. This structural arrangement contributes to the remarkable isomorphism observed between the cobalt and nickel complexes, with only minor variations in bond lengths reflecting the different ionic radii of the metal centers.

Table 2: Selected Bond Lengths and Angles for Metal Complexes

| Bond/Angle | Cobalt Complex | Nickel Complex |

|---|---|---|

| Metal—N₂ (Å) | 2.0871(8) | 2.0474(11) |

| Metal—N₃ (Å) | 2.0842(9) | 2.0552(12) |

| Metal—O₄ (Å) | 2.1737(7) | 2.1520(10) |

| N₁—N₂ (Å) | 1.3778(10) | 1.3776(12) |

| N₁—C₁ (Å) | 1.4176(12) | 1.4186(14) |

| N₁—C₅ (Å) | 1.3731(12) | 1.3753(14) |

| N₂—C₃ (Å) | 1.3256(12) | 1.3275(14) |

| N₃—C₁ (Å) | 1.2890(12) | 1.2833(14) |

| N₂—Metal—N₃ (°) | 76.46(3) | 77.67(4) |

| N₂—Metal—O₄ (°) | 91.79(3) | 91.05(4) |

| N₃—Metal—O₄ (°) | 87.79(3) | 88.43(4) |

The bite angle of the chelating ligand, defined by the N₂—Metal—N₃ angle, is approximately 76-77° for both complexes [1]. This angle is characteristic of five-membered chelate rings and indicates minimal ring strain. The metal-nitrogen bond lengths show expected trends, with the nickel complex exhibiting shorter bonds due to the higher charge density of the nickel(II) ion compared to cobalt(II) [1].

Crystal packing analysis reveals a three-dimensional hydrogen bonding network that stabilizes the crystal structure [1]. The cations pack in layers with alternating orientations, separated by layers of nitrate anions. The amino groups of the carboxamidine moiety and coordinated water molecules serve as hydrogen bond donors, while the oxygen atoms of the nitrate groups act as acceptors [1]. This extensive hydrogen bonding network contributes significantly to the thermal stability and structural integrity of the crystalline materials.

FT-IR and Raman Spectroscopic Analysis of Functional Groups

The vibrational spectroscopic characterization of 3,5-dimethylpyrazole-1-carboxamidine provides detailed information about the functional groups and their bonding environments. The compound exhibits characteristic absorption bands that can be systematically assigned to specific vibrational modes of the pyrazole ring and carboxamidine substituent [2] [3].

The nitrogen-hydrogen stretching vibrations of the carboxamidine group appear as a characteristic broad absorption band in the region 3500-3200 cm⁻¹ [3]. This frequency range is typical for primary and secondary amine groups, with the broadening attributed to hydrogen bonding interactions. The primary amino groups of the carboxamidine moiety display additional N—H stretching absorptions in the range 3300-3060 cm⁻¹, which can be distinguished from the carboxamidine N—H stretch by their different intensities and band shapes [3].

The most diagnostic vibrational mode for the carboxamidine functional group is the carbon-nitrogen double bond stretch, which appears as a strong absorption band between 1690-1640 cm⁻¹ [3]. This frequency is characteristic of the C=N stretching vibration in carboxamidine derivatives and serves as a reliable indicator for the presence of this functional group. The intensity and position of this band can provide information about the electronic environment and conjugation effects within the molecule.

Table 3: Characteristic Vibrational Frequencies for 3,5-Dimethylpyrazole-1-carboxamidine

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3500-3200 | N—H stretching (carboxamidine) | Medium-Strong |

| 3300-3060 | N—H stretching (primary amines) | Medium-Strong |

| 1690-1640 | C=N stretching (carboxamidine) | Strong |

| 1640-1550 | N—H bending vibrations | Medium-Strong |

| 1595, 1484, 1466 | Pyrazole ring C=C, C=N stretching | Strong |

| 1350-1290 | N—O symmetric stretch (nitrate) | Medium |

| 1250-1000 | C—N stretching | Medium-Strong |

| 1120-1127 | C—H in-plane bending | Medium |

| 1008, 976 | Ring in-plane deformation | Medium |

| 771-782 | C—H out-of-plane bending | Medium |

| 715 | Ring out-of-plane deformation | Weak |

| 410-447 | Ring breathing modes | Weak |

The pyrazole ring exhibits characteristic vibrational modes that provide information about the aromatic system and substitution pattern [4]. The ring C=C and C=N stretching vibrations appear as strong bands at 1595, 1484, and 1466 cm⁻¹, consistent with the aromatic character of the five-membered heterocycle [4]. These frequencies are sensitive to the electronic effects of the methyl substituents and the carboxamidine group.

Nitrogen-hydrogen bending vibrations are observed in the region 1640-1550 cm⁻¹, appearing as medium to strong intensity bands [3]. These modes can overlap with the C=N stretching region, requiring careful spectroscopic analysis to distinguish between different vibrational contributions. The position and intensity of these bands provide information about the hydrogen bonding interactions and the conformational preferences of the amino groups.

Carbon-nitrogen stretching vibrations of the pyrazole ring and carboxamidine linkage appear in the broad region 1250-1000 cm⁻¹ [3]. These modes are particularly important for understanding the bonding characteristics and can be sensitive to complexation with metal ions. The multiple bands in this region reflect the different C—N bond orders and environments within the molecule.

The methyl group vibrations provide additional structural information, with C—H in-plane bending modes appearing around 1120-1127 cm⁻¹ [4]. The out-of-plane bending vibrations of the aromatic C—H bonds occur at lower frequencies, typically around 771-782 cm⁻¹, and are characteristic of the substitution pattern on the pyrazole ring [4].

Ring deformation modes appear at lower frequencies, with in-plane deformations occurring around 1008 and 976 cm⁻¹, and out-of-plane deformations at approximately 715 cm⁻¹ [4]. These modes are sensitive to the overall molecular conformation and can provide information about ring planarity and distortions.

The lowest frequency region contains ring breathing modes around 410-447 cm⁻¹, which involve collective motions of the entire ring system [5]. These modes are typically weak in intensity but can be important for understanding the overall molecular dynamics and intermolecular interactions in the solid state.

NMR Spectral Assignments and Conformational Studies

Nuclear magnetic resonance spectroscopy provides detailed information about the solution-state structure and dynamics of 3,5-dimethylpyrazole-1-carboxamidine. The ¹H NMR spectrum exhibits characteristic chemical shifts and coupling patterns that allow for complete structural assignment [6] [7].

The pyrazole ring proton appears as a sharp singlet in the region 5.91-5.92 ppm, consistent with the aromatic character of the heterocycle [6]. This chemical shift is typical for pyrazole derivatives and reflects the deshielding effect of the nitrogen atoms. The singlet multiplicity confirms the symmetrical substitution pattern, with equivalent environments for the 3- and 5-positions.

The methyl groups attached to the pyrazole ring exhibit characteristic chemical shifts in the range 2.20-2.55 ppm [7]. These protons appear as sharp singlets due to the lack of coupling to other protons, with the chemical shift reflecting the electron-donating effect of the methyl groups and their proximity to the aromatic system. The slight difference in chemical shifts between the two methyl groups can provide information about the electronic asymmetry introduced by the carboxamidine substituent.

Table 4a: ¹H NMR Chemical Shifts for 3,5-Dimethylpyrazole-1-carboxamidine

| ¹H NMR Assignment | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Pyrazole ring H | 5.91-5.92 | Singlet |

| Methyl groups (3,5-positions) | 2.20-2.55 | Singlet |

| Carboxamidine NH₂ | 5.80-7.15 | Broad singlet |

| Carboxamidine NH | Variable (exchangeable) | Broad |

The carboxamidine amino protons present a more complex spectroscopic behavior, appearing as broad signals in the range 5.80-7.15 ppm [6]. The broadening is attributed to rapid exchange with solvent and potential tautomeric equilibria involving the carboxamidine group. The chemical shift range reflects the different electronic environments of the amino protons, with some experiencing greater deshielding due to hydrogen bonding or tautomeric effects.

The exchangeable nature of the carboxamidine NH proton results in variable chemical shifts depending on solvent conditions and concentration [6]. This proton can appear anywhere from 5-12 ppm depending on the hydrogen bonding environment and the degree of protonation of the carboxamidine group.

Table 4b: ¹³C NMR Chemical Shifts for 3,5-Dimethylpyrazole-1-carboxamidine

| ¹³C NMR Assignment | ¹³C Chemical Shift (δ ppm) |

|---|---|

| Pyrazole C-3, C-5 | 148-152 |

| Methyl carbons | 11-14 |

| Pyrazole C-4 | 103-106 |

| Carboxamidine C=N | 155-160 |

The ¹³C NMR spectrum provides complementary structural information with characteristic chemical shifts for each carbon environment [8]. The pyrazole carbon atoms at the 3- and 5-positions appear in the range 148-152 ppm, reflecting their aromatic character and the electron-donating effect of the methyl substituents [8]. The C-4 carbon of the pyrazole ring exhibits a more upfield chemical shift at 103-106 ppm, consistent with its position between two nitrogen atoms.

The methyl carbon atoms resonate at 11-14 ppm, typical for aliphatic carbons attached to aromatic systems [8]. The slight variations in chemical shift can provide information about the electronic effects of the different substitution positions and the carboxamidine group.

The carboxamidine carbon displays a characteristic downfield chemical shift at 155-160 ppm, reflecting the double bond character and the electron-withdrawing effect of the attached nitrogen atoms [8]. This chemical shift is diagnostic for carboxamidine functional groups and can be used to monitor complexation reactions or tautomeric processes.

Conformational studies using variable temperature NMR spectroscopy have revealed information about the dynamic behavior of the carboxamidine group [6]. At room temperature, the amino groups undergo rapid rotation around the C—N bonds, resulting in averaged NMR signals. Cooling to lower temperatures can lead to line broadening and potential decoalescence of signals, providing information about the barriers to rotation and preferred conformations.

The carboxamidine group can exist in different tautomeric forms, with the imine and amine forms being energetically accessible [6]. NMR spectroscopy can provide evidence for these tautomeric equilibria through analysis of chemical shifts, coupling patterns, and exchange phenomena.

Density Functional Theory (DFT) Calculations for Electronic Structure

Computational studies using density functional theory have provided detailed insights into the electronic structure, molecular geometry, and vibrational properties of 3,5-dimethylpyrazole-1-carboxamidine [2] [3]. The B3LYP functional with various basis sets has been employed to investigate the ground state properties and predict spectroscopic parameters.

Geometry optimization calculations have confirmed the planar structure of the pyrazole ring with the carboxamidine group showing a slight deviation from planarity [3]. The optimized bond lengths and angles are in excellent agreement with experimental crystallographic data, validating the computational approach. The calculations predict that the carboxamidine group adopts a configuration that minimizes steric hindrance while maintaining favorable electronic interactions.

The electronic structure analysis reveals the frontier molecular orbitals and their energetic relationships [3]. The highest occupied molecular orbital (HOMO) is primarily localized on the pyrazole ring with significant contribution from the nitrogen lone pairs. The lowest unoccupied molecular orbital (LUMO) shows substantial carboxamidine character, indicating the electron-accepting nature of this functional group.

Natural bond orbital (NBO) analysis has provided insights into the charge distribution and bonding characteristics [3]. The pyrazole nitrogen atoms carry significant negative charge, consistent with their basicity and coordination ability. The carboxamidine carbon exhibits partial positive charge, reflecting its electrophilic character and susceptibility to nucleophilic attack.

Vibrational frequency calculations using DFT have successfully reproduced the experimental infrared and Raman spectra [3]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied. The computed normal modes provide detailed assignments for all observed vibrational bands, confirming the spectroscopic interpretations.

The calculated dipole moment and polarizability values indicate the polar nature of the molecule and its potential for intermolecular interactions [4]. These properties are important for understanding solvent effects, crystal packing, and complexation behavior with metal ions.

Thermodynamic properties calculated from the vibrational frequencies provide information about the stability and temperature dependence of the compound [3]. The entropy and heat capacity values are consistent with a relatively rigid molecular structure with limited conformational flexibility.

The computational studies have also investigated the tautomeric equilibria possible for the carboxamidine group [3]. The results indicate that the amino form is generally more stable than the imine tautomer, consistent with experimental observations. However, the energy difference is small enough to allow for observable tautomeric exchange under certain conditions.

Solvent effects have been investigated using continuum solvation models, revealing the influence of polarity on the electronic structure and spectroscopic properties [3]. The calculations predict significant changes in chemical shifts and vibrational frequencies upon solvation, particularly for the carboxamidine group which can engage in hydrogen bonding with protic solvents.

XLogP3

UNII

Related CAS

38184-47-3 (mononitrate)

40027-64-3 (mono-hydrochloride)